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Compound of Interest

Compound Name: Ca-170

Cat. No.: B609871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: CA-170 is a first-in-class, orally bioavailable small molecule inhibitor of the

immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor

of T cell activation (VISTA). By targeting these key negative regulators of T-cell activation, CA-
170 is under investigation as a promising therapeutic agent in oncology, aiming to restore and

enhance the immune system's ability to recognize and eliminate tumor cells. This technical

guide provides a comprehensive overview of the synthesis and purification methods for CA-
170, based on publicly available patent literature.

Chemical Profile of CA-170
Parameter Value

IUPAC Name

(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-

hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-

oxopropyl]carbamoylamino]-3-hydroxybutanoic

acid

Molecular Formula C₁₂H₂₀N₆O₇

Molecular Weight 360.33 g/mol

CAS Number 1673534-76-3
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Synthesis of CA-170
The synthesis of CA-170 is a multi-step process involving the coupling of key building blocks

and the formation of the central 1,2,4-oxadiazole ring. The general synthetic strategy, as

outlined in patent literature (WO2015033299A1), involves solid-phase peptide synthesis

(SPPS) techniques followed by cyclization and deprotection steps.

Experimental Protocol for Synthesis
The following protocol is a representative example based on the methodologies described for

similar compounds in the patent literature.

Materials and Reagents:

Fmoc-protected amino acids (Fmoc-L-Asn(Trt)-OH, Fmoc-L-Thr(tBu)-OH)

(R)-2-amino-2-(hydroxyethyl)acetonitrile

Coupling reagents (e.g., HBTU, HOBt, DIPEA)

Deprotection reagents (e.g., piperidine in DMF, trifluoroacetic acid)

Resin for solid-phase synthesis (e.g., Rink Amide resin)

Solvents (DMF, DCM, etc.)

Step-by-Step Procedure:

Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF).

First Amino Acid Coupling: Remove the Fmoc protecting group from the resin using a

solution of 20% piperidine in DMF. Couple Fmoc-L-Asn(Trt)-OH to the resin using a coupling

agent like HBTU/HOBt in the presence of a base such as DIPEA.

Chain Elongation: Repeat the deprotection and coupling steps to add the subsequent amino

acid, Fmoc-L-Thr(tBu)-OH.
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Formation of the Amidoxime: React the terminal amine with hydroxylamine to form the

corresponding amidoxime.

1,2,4-Oxadiazole Ring Formation: React the amidoxime with an activated carboxylic acid

derivative of (R)-2-amino-2-(hydroxyethyl)acetonitrile to form the 1,2,4-oxadiazole ring.

Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove the

side-chain protecting groups (Trt and tBu) simultaneously using a cleavage cocktail, typically

containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water.

Work-up: Precipitate the crude product in cold diethyl ether, centrifuge to collect the solid,

and dry under vacuum.

Synthesis Workflow Diagram
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Caption: Synthetic workflow for CA-170 via solid-phase synthesis.

Purification of CA-170
The crude CA-170 obtained from synthesis requires purification to remove impurities such as

truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection

steps. The primary method for purification is preparative reversed-phase high-performance

liquid chromatography (RP-HPLC).

Experimental Protocol for Purification
Instrumentation and Materials:

Preparative HPLC system with a UV detector

C18 reversed-phase column
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

Mobile Phase B: 0.1% Acetonitrile in 0.1% TFA in water

Lyophilizer

Step-by-Step Procedure:

Sample Preparation: Dissolve the crude CA-170 in a minimal amount of the initial mobile

phase (e.g., 5% Mobile Phase B in Mobile Phase A).

Method Development (Analytical Scale): Develop a suitable gradient method on an analytical

RP-HPLC system to achieve good separation of the target compound from impurities. A

typical gradient might be a linear increase from 5% to 50% Mobile Phase B over 30 minutes.

Scale-up to Preparative Scale: Scale up the analytical method to a preparative column.

Adjust the flow rate and injection volume according to the column dimensions.

Purification Run: Inject the prepared crude sample onto the preparative column and run the

gradient method.

Fraction Collection: Collect fractions corresponding to the main peak of CA-170, as identified

by UV absorbance (typically at 220 nm and 280 nm).

Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to

obtain the final purified CA-170 as a white solid.

Purification Workflow Diagram
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Caption: Purification workflow for CA-170 using preparative RP-HPLC.

Data Presentation
Parameter Typical Value Method of Analysis

Synthesis Yield (Crude) 40-60% Gravimetric

Purity (after purification) >95% Analytical RP-HPLC

Identity Confirmation
Consistent with theoretical

mass
LC-MS

Structure Elucidation
Consistent with proposed

structure
¹H NMR, ¹³C NMR

Signaling Pathway Inhibition
CA-170 exerts its therapeutic effect by inhibiting the interaction between PD-1 and its ligands,

PD-L1 and PD-L2, as well as the VISTA pathway. This disrupts the inhibitory signals that tumor

cells use to evade the immune system, thereby restoring T-cell activation and promoting an

anti-tumor immune response.

PD-1/PD-L1 Signaling Pathway Inhibition Diagram
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Caption: CA-170 inhibits the PD-1/PD-L1 signaling pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience and

is based on a review of publicly available information. The experimental protocols provided are

representative and may require optimization. All laboratory work should be conducted in

accordance with appropriate safety guidelines.

To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Purification of CA-170]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609871#ca-170-synthesis-and-purification-methods]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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